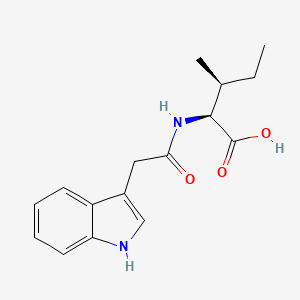

N-(3-Indolylacetyl)-L-Isoleucin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Indolylacetyl)-L-isoleucine” is a compound related to indoleacetylamino acids . These compounds are known to play roles in various biological processes .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, but specific information on the molecular structure of “N-(3-Indolylacetyl)-L-isoleucine” is not available .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While some properties of related compounds are available , specific information on the physical and chemical properties of “N-(3-Indolylacetyl)-L-isoleucine” is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Krebsforschung

N-(3-Indolylacetyl)-L-Isoleucin: wurde auf seine potenzielle Rolle in der Krebstherapie untersucht. Es wurde mit den Ergebnissen von PD-1-Inhibitor plus Chemotherapie bei Patienten mit fortgeschrittenem nicht-kleinzelligem Lungenkrebs in Verbindung gebracht. Die Verbindung wurde als Metabolit identifiziert, der mit den Behandlungsergebnissen zusammenhängt, was auf ihre Nützlichkeit als Biomarker für die Vorhersage der Wirksamkeit der Kombinationstherapie hindeutet {svg_1}.

Pflanzenphysiologie

Diese Verbindung ist in der Pflanzenphysiologieforschung von Bedeutung. Sie wird verwendet, um die biochemischen Auswirkungen von Auxin auf Zellen zu untersuchen, einschließlich seiner Beteiligung am Stoffwechsel und der Genexpression. Das Verständnis der Rolle von Auxinderivaten wie This compound kann dazu beitragen, die Mechanismen des Pflanzenwachstums und der Pflanzenentwicklung zu entschlüsseln {svg_2}.

Wirkmechanismus

Target of Action

It is known that this compound is an isomer of the naturally occurring amino acid l-alanine .

Mode of Action

It is known to be a constituent of the plant hormone auxin , which suggests it may interact with auxin receptors and influence plant growth and development.

Biochemical Pathways

N-(3-Indolylacetyl)-L-isoleucine is likely involved in the auxin biosynthesis pathway, given its role as a constituent of the plant hormone auxin . Auxins are key regulators of plant growth and development, influencing processes such as cell elongation, division, and differentiation.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetics.

Result of Action

In a study on patients with advanced non-small-cell lung cancer, lower levels of N-(3-Indolylacetyl)-L-isoleucine were associated with longer progression-free survival

Biochemische Analyse

Biochemical Properties

N-(3-Indolylacetyl)-L-isoleucine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to behave as a competitive inhibitor of the TS α-subunit . The nature of these interactions is complex and often involves changes in the conformation and function of the interacting biomolecules .

Cellular Effects

The effects of N-(3-Indolylacetyl)-L-isoleucine on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been utilized to investigate the biochemical impact of auxin on cells, including its involvement in metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of action of N-(3-Indolylacetyl)-L-isoleucine is complex and multifaceted. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to act as an allosteric effector and perturb the TS β-active site .

Temporal Effects in Laboratory Settings

The effects of N-(3-Indolylacetyl)-L-isoleucine change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of N-(3-Indolylacetyl)-L-isoleucine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

N-(3-Indolylacetyl)-L-isoleucine is involved in several metabolic pathways. This includes any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels

Transport and Distribution

N-(3-Indolylacetyl)-L-isoleucine is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21)/t10-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTUQMUCTTVOFW-BONVTDFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80972574 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-45-0 |

Source

|

| Record name | N-[1-Hydroxy-2-(1H-indol-3-yl)ethylidene]isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80972574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

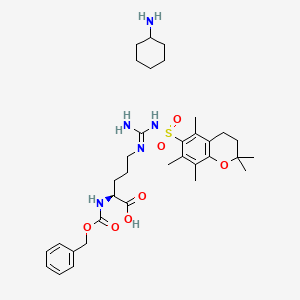

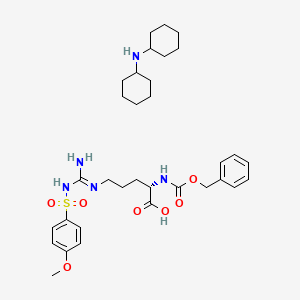

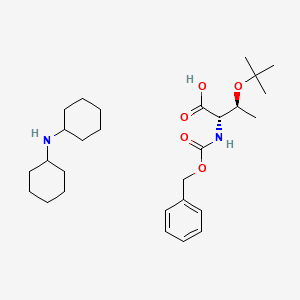

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)

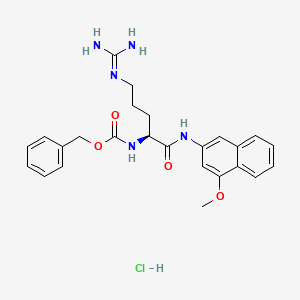

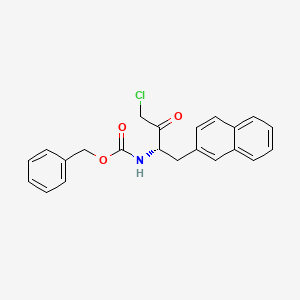

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)